molecular formula C8H5BrI2N2O B1441519 6-bromo-3,7-diiodo-4-methoxy-2H-indazole CAS No. 1082040-60-5

6-bromo-3,7-diiodo-4-methoxy-2H-indazole

Cat. No. B1441519
M. Wt: 478.85 g/mol
InChI Key: VGWIJCYCTMSBIV-UHFFFAOYSA-N
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Description

6-bromo-3,7-diiodo-4-methoxy-2H-indazole, also known as BI-MEI, is a synthetic chemical compound that has been studied for its various scientific applications. It is a heterocyclic aromatic compound, and its structure is composed of a benzene ring fused to an indazole ring. BI-MEI has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

6-Bromo-3,7-diiodo-4-methoxy-2H-indazole is a compound that has been explored in various synthetic and chemical reactions. One notable application is in the synthesis of N1,N2-disubstituted-1H-indazolones through reactions like the Davis-Beirut reaction. These reactions involve a range of electrophiles reacting with 3-methoxy-2H-indazole to yield diverse N(1),N(2)-disubstituted-1H-indazolones, which are useful for further chemical diversification (Conrad et al., 2011).

Antiproliferative Activity

Compounds related to 6-bromo-3,7-diiodo-4-methoxy-2H-indazole have been investigated for their potential antiproliferative activities. For instance, derivatives like 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have shown promising antiproliferative activity, suggesting a potential role in cancer research and treatment (Narayana et al., 2010).

Antibacterial Activity

There is also interest in the antibacterial properties of related compounds. For example, the synthesis and evaluation of antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives, which are synthesized using related compounds, have been studied, indicating potential for use in combating bacterial infections (Hui et al., 2010).

Structural Analysis

Structural analysis of compounds closely related to 6-bromo-3,7-diiodo-4-methoxy-2H-indazole, such as 3-Bromo-1-methyl-7-nitro-1 H -indazole, has been conducted using techniques like X-ray diffraction and NMR spectroscopy. Such analyses are crucial for understanding the molecular configuration and potential applications of these compounds (Cabildo et al., 2011).

Antimicrobial Evaluation

The design, synthesis, and in vitro antimicrobial evaluation of compounds like 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, which are structurally related to 6-bromo-3,7-diiodo-4-methoxy-2H-indazole, have also been researched. These studies are significant in determining the effectiveness of these compounds against various bacterial and fungal strains (Gopalakrishnan et al., 2009).

properties

IUPAC Name

6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrI2N2O/c1-14-4-2-3(9)6(10)7-5(4)8(11)13-12-7/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIJCYCTMSBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=NNC(=C12)I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrI2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,7-diiodo-4-methoxy-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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